molecular formula C18H12N4OS B13369329 3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13369329
M. Wt: 332.4 g/mol
InChI Key: HLBGZOPXAZDWEG-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of benzofuran, triazole, and thiadiazole. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of benzofuran derivatives with triazole and thiadiazole precursors. One common method involves the cyclization of benzofuran-2-carboxylic acid hydrazide with appropriate triazole and thiadiazole derivatives under reflux conditions in the presence of a catalyst such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazine moieties but lacks the benzofuran group.

    Benzofuran-2-carboxylic acid hydrazide: Contains the benzofuran moiety but lacks the triazole and thiadiazole rings.

Uniqueness

3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for specific interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C18H12N4OS

Molecular Weight

332.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12N4OS/c1-2-6-12(7-3-1)10-16-21-22-17(19-20-18(22)24-16)15-11-13-8-4-5-9-14(13)23-15/h1-9,11H,10H2

InChI Key

HLBGZOPXAZDWEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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